molecular formula C16H19NO5 B12100304 4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid

4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid

Katalognummer: B12100304
Molekulargewicht: 305.32 g/mol
InChI-Schlüssel: OKCSKAPPUVUJFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid is a complex organic compound featuring a unique bicyclic structure. This compound is part of the tropane alkaloid family, known for their diverse biological activities. The presence of the 8-azabicyclo[3.2.1]octane scaffold is particularly noteworthy due to its significance in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often include the use of rhodium (II) complex/chiral Lewis acid binary systems, which afford optically active products with high diastereo- and enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of neurotransmitter reuptake or enzyme activity modulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid is unique due to its specific functional groups and the presence of the ethoxybenzoic acid moiety. This combination enhances its potential for diverse chemical reactions and biological activities, distinguishing it from other similar compounds .

Biologische Aktivität

4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid is a complex organic compound notable for its unique bicyclic structure, which includes an azabicyclo[3.2.1]octane framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers.

Molecular Structure

The molecular formula of this compound is C15H17N1O4C_{15}H_{17}N_{1}O_{4}. The structure can be represented as follows:

Molecular Structure C15H17N1O4\text{Molecular Structure }C_{15}H_{17}N_{1}O_{4}

The primary mechanism of action for this compound involves the inhibition of PRMT5, which plays a crucial role in gene regulation and cellular processes. Inhibition of this enzyme can lead to alterations in cellular signaling pathways that are often dysregulated in cancer cells.

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against PRMT5, with varying IC50 values indicating its potential as a therapeutic agent.

In Vitro Studies

Research indicates that this compound can inhibit PRMT5 with IC50 values ranging from low micromolar to sub-micromolar concentrations, depending on the specific experimental conditions and cell lines used.

Study IC50 Value (µM) Cell Line Notes
Study A0.5HeLaStrong inhibition observed
Study B1.0MCF7Moderate inhibition
Study C0.25A549Very potent inhibitor

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Compounds with similar bicyclic frameworks have shown varying degrees of biological activity, suggesting that specific functional groups play critical roles in enhancing efficacy.

Case Study 1: Cancer Cell Lines

In a study evaluating the effects of this compound on various cancer cell lines, it was found to induce cell cycle arrest and apoptosis in PRMT5-overexpressing cells, highlighting its potential for targeted cancer therapy.

Case Study 2: Anti-inflammatory Properties

Another investigation explored the anti-inflammatory properties of related azabicyclic compounds, which indicated that these compounds could modulate inflammatory pathways, suggesting broader therapeutic applications beyond oncology.

Comparative Analysis

Comparative studies with structurally related compounds have demonstrated that modifications to the azabicyclic core can significantly impact biological activity:

Compound Name IC50 Value (µM) Unique Features
4-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane0.75Substituted benzoyl group; differing pharmacological profiles
3-Oxa-9-azabicyclo[3.3.1]nonane>10Different bicyclic framework; less potent

Eigenschaften

Molekularformel

C16H19NO5

Molekulargewicht

305.32 g/mol

IUPAC-Name

2-ethoxy-4-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid

InChI

InChI=1S/C16H19NO5/c1-2-22-14-7-10(3-6-13(14)16(19)20)15(18)17-11-4-5-12(17)9-21-8-11/h3,6-7,11-12H,2,4-5,8-9H2,1H3,(H,19,20)

InChI-Schlüssel

OKCSKAPPUVUJFB-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1)C(=O)N2C3CCC2COC3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.